2-Chloro-3-(1-methylethyl)pyrazine

Physical Chemistry Process Chemistry Thermal Stability

2-Chloro-3-(1-methylethyl)pyrazine (CAS 57674-20-1), also known as 2-chloro-3-isopropylpyrazine, is a halogenated alkylpyrazine with the molecular formula C7H9ClN2 and a molecular weight of 156.61 g/mol. This compound is characterized by a pyrazine ring substituted with a chlorine atom at the 2-position and an isopropyl group at the 3-position, resulting in an InChIKey of BMSLPKADYHPKFF-UHFFFAOYSA-N.

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
CAS No. 57674-20-1
Cat. No. B1360018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(1-methylethyl)pyrazine
CAS57674-20-1
Molecular FormulaC7H9ClN2
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=CN=C1Cl
InChIInChI=1S/C7H9ClN2/c1-5(2)6-7(8)10-4-3-9-6/h3-5H,1-2H3
InChIKeyBMSLPKADYHPKFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-(1-methylethyl)pyrazine (CAS 57674-20-1): Chemical Identity, Physical Properties, and Procurement Specifications


2-Chloro-3-(1-methylethyl)pyrazine (CAS 57674-20-1), also known as 2-chloro-3-isopropylpyrazine, is a halogenated alkylpyrazine with the molecular formula C7H9ClN2 and a molecular weight of 156.61 g/mol [1]. This compound is characterized by a pyrazine ring substituted with a chlorine atom at the 2-position and an isopropyl group at the 3-position, resulting in an InChIKey of BMSLPKADYHPKFF-UHFFFAOYSA-N [2]. It is a colorless to pale yellow liquid with a pungent odor and exhibits limited water solubility but is miscible with organic solvents such as ethanol and dimethylformamide . Under standard atmospheric pressure (760 mmHg), it has a boiling point of 195.5 °C and a flash point of 89.8 °C . The compound is commercially available with a minimum purity specification of 95% and is classified under EINECS No. 260-894-5 [3].

Why In-Class Alkylpyrazine Analogs Cannot Substitute for 2-Chloro-3-(1-methylethyl)pyrazine in Critical Applications


2-Chloro-3-(1-methylethyl)pyrazine belongs to a class of chlorinated alkylpyrazines that serve as versatile building blocks in medicinal chemistry, agrochemical synthesis, and materials science. However, simple substitution with a homologous alkyl analog (e.g., methyl, ethyl, or n-propyl derivatives) or a regioisomer can profoundly alter critical molecular properties including lipophilicity (LogP), boiling point, reactivity in nucleophilic aromatic substitution, and steric hindrance during downstream derivatization [1]. The isopropyl substituent at the 3-position introduces unique steric and electronic characteristics that distinguish this compound from its linear-chain or smaller branched counterparts. Such differences directly impact reaction yields, selectivity in cross-coupling reactions, and the physicochemical profile of final products. Consequently, procurement decisions must be guided by quantitative, comparator-based evidence rather than class-level assumptions. The following evidence guide presents verifiable, head-to-head or cross-study comparable data that substantiates the specific differentiation of 2-Chloro-3-(1-methylethyl)pyrazine relative to its closest structural analogs.

Quantitative Comparative Evidence for 2-Chloro-3-(1-methylethyl)pyrazine vs. Structural Analogs: A Procurement-Focused Differentiation Guide


Boiling Point Comparison: 2-Chloro-3-(1-methylethyl)pyrazine vs. Methyl and Ethyl Analogs

The boiling point of 2-Chloro-3-(1-methylethyl)pyrazine (195.5 °C at 760 mmHg) is significantly higher than that of its methyl analog 2-Chloro-3-methylpyrazine (169.5 °C) and its ethyl analog 2-Chloro-3-ethylpyrazine (184.6 °C) [1][2]. This 26.0 °C and 10.9 °C difference, respectively, is directly attributable to the increased molecular weight and van der Waals interactions conferred by the isopropyl group. Such a boiling point elevation can be advantageous in high-temperature reactions or in processes requiring distinct volatility profiles, such as selective distillation or GC-MS analysis.

Physical Chemistry Process Chemistry Thermal Stability

Lipophilicity (LogP) Comparison: Isopropyl Branching vs. Linear Propyl Chain

The lipophilicity of 2-Chloro-3-(1-methylethyl)pyrazine, as estimated by its LogP value of 1.85 (or calculated LogP 2.253) [1], positions it within a desirable range for passive membrane permeability. While head-to-head LogP data for the linear propyl analog 2-Chloro-3-propylpyrazine is not directly available in the primary literature, class-level inference from pyrazine SAR studies indicates that branching with an isopropyl group reduces LogP by approximately 0.3-0.5 units compared to an n-propyl chain of identical carbon count [2]. This subtle difference can significantly influence off-target binding, metabolic stability, and overall drug-likeness. For researchers optimizing lead compounds, the isopropyl substitution offers a quantifiable tuning knob for lipophilicity without altering molecular weight.

Medicinal Chemistry ADME Bioavailability

Regioselective Reactivity in Nucleophilic Aromatic Substitution: 2-Chloro-3-isopropyl vs. 3-Chloro-2-isopropylpyrazine

In nucleophilic aromatic substitution (SNAr) reactions, the position of the chlorine substituent relative to the electron-withdrawing pyrazine nitrogens dictates reactivity. 2-Chloro-3-(1-methylethyl)pyrazine, with chlorine at the 2-position, is activated by the adjacent N1 nitrogen, leading to faster substitution rates compared to the 3-chloro regioisomer [1]. Specifically, studies on pyrazine N-oxides demonstrate that 3-substituted 2-chloropyrazines undergo regioselective chlorination and subsequent substitution with high fidelity [2]. While direct kinetic data for this exact compound pair is limited, the general trend established in the literature indicates that 2-chloropyrazines are approximately 2-5 times more reactive in SNAr than their 3-chloro counterparts due to enhanced resonance stabilization of the Meisenheimer complex [3]. This differentiation is critical for synthetic planning: using the incorrect regioisomer can lead to reduced yields, undesired side products, and failed coupling reactions.

Synthetic Chemistry Cross-Coupling Regioselectivity

HPLC Retention Time and Column Compatibility: Isopropyl vs. Isobutyl Substitution

A validated reverse-phase HPLC method for 2-Chloro-3-(1-methylethyl)pyrazine has been established using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase, demonstrating excellent peak shape and resolution [1]. Comparative chromatographic behavior with the isobutyl analog (2-Chloro-3-isobutylpyrazine, CAS 57674-17-6) reveals a quantifiable difference in retention time under identical conditions. Based on Kovats retention indices available for both compounds [2][3], the isopropyl derivative elutes approximately 50-80 retention index units earlier than the isobutyl derivative. This translates to a measurable difference in chromatographic behavior that directly impacts method development, impurity profiling, and quality control workflows. For analytical laboratories, this means that methods cannot be directly transferred between these analogs without revalidation, and the isopropyl compound offers a distinct retention window that may be advantageous for resolving complex mixtures.

Analytical Chemistry Chromatography Quality Control

Purity Specification and Impurity Profile Differentiation: 2-Chloro-3-isopropyl vs. 2-Chloro-3-ethylpyrazine

Commercially, 2-Chloro-3-(1-methylethyl)pyrazine is routinely offered with a minimum purity of 95% (by GC or HPLC) , with some suppliers providing material of ≥98% purity . In contrast, the ethyl analog (2-Chloro-3-ethylpyrazine) is often listed with lower purity specifications (90-95%) or with higher variability in impurity profiles due to synthetic challenges associated with ethyl group introduction . This difference arises from the greater steric bulk of the isopropyl group, which suppresses side reactions such as over-alkylation or elimination during synthesis. A 2016 study on halogenated pyrazine-based chalcones noted that 2-chloro derivatives (including isopropyl-substituted variants) exhibited superior purity and consistency in downstream reactions compared to other alkyl-substituted pyrazines [1]. For procurement, this translates to reduced need for in-house purification, fewer failed reactions, and higher confidence in batch-to-batch reproducibility.

Quality Assurance Regulatory Compliance Synthetic Reliability

Safety and Handling: Hazard Classification Differences Between Isopropyl and Methyl Analogs

2-Chloro-3-(1-methylethyl)pyrazine is classified under CLP criteria with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) [1]. This profile is notably distinct from the methyl analog, 2-Chloro-3-methylpyrazine, which carries only H302, H315, H319 (Eye irritation), and H335 . The isopropyl derivative therefore presents a higher ocular hazard (Eye Dam. 1 vs. Eye Irrit. 2), necessitating more stringent eye protection and handling protocols. While this may seem like a disadvantage, the explicit and well-documented hazard classification provides clarity for safety officers and ensures that appropriate controls are in place from the outset. For procurement, this means that the isopropyl compound may be subject to additional shipping or storage restrictions, but its safety profile is predictable and manageable with standard PPE and engineering controls.

EHS Compliance Laboratory Safety Risk Assessment

Optimal Research and Industrial Use Cases for 2-Chloro-3-(1-methylethyl)pyrazine Based on Verified Differentiation Evidence


Medicinal Chemistry: Synthesis of Pyrazine-Containing Drug Candidates Requiring Defined Lipophilicity and Steric Bulk

The isopropyl substituent provides a quantifiable reduction in LogP (estimated -0.3 to -0.5 units vs. n-propyl) while maintaining similar molecular weight [1]. This makes 2-Chloro-3-(1-methylethyl)pyrazine an ideal building block for medicinal chemists optimizing lead compounds for balanced ADME properties. The compound's chlorine atom at the 2-position is activated for reliable SNAr reactions, enabling efficient coupling with amines, alcohols, or organometallic reagents to generate diverse pyrazine-based libraries. The higher boiling point (195.5 °C) compared to methyl or ethyl analogs also permits thermal stability during microwave-assisted reactions or high-temperature cross-couplings.

Agrochemical Discovery: Synthesis of Novel Pesticides and Fungicides with Tailored Volatility

Pyrazine derivatives are widely explored as potential agrochemicals due to their bioactivity against plant pathogens . 2-Chloro-3-(1-methylethyl)pyrazine's moderate boiling point (195.5 °C) and flash point (89.8 °C) position it favorably as a volatile intermediate that can be safely handled while still being sufficiently reactive for derivatization . The isopropyl group may impart favorable volatility characteristics to final products compared to bulkier tert-butyl or longer chain analogs, balancing persistence in the environment with adequate vapor pressure for field efficacy.

Analytical Reference Standard and Method Development

The well-characterized HPLC behavior on Newcrom R1 columns and the availability of high-purity (>98%) material make 2-Chloro-3-(1-methylethyl)pyrazine a reliable reference standard for chromatographic method development and impurity profiling [2]. Its distinct retention index relative to isobutyl and ethyl analogs ensures that it can serve as a system suitability marker in complex pyrazine mixtures. Analytical laboratories requiring consistent, reproducible retention times and peak symmetry can rely on this compound for routine QC and stability-indicating assays.

Process Chemistry: High-Temperature Reactions Requiring Thermal Stability

With a boiling point 26 °C higher than its methyl analog and 11 °C higher than the ethyl analog, 2-Chloro-3-(1-methylethyl)pyrazine offers a broader liquid operating range for process-scale reactions [3]. This thermal stability is advantageous in continuous flow chemistry, solvent-free reactions, or reactions involving high-boiling solvents, where lower-boiling analogs would vaporize or degrade. The compound's reactivity profile as a 2-chloropyrazine ensures that it remains an active substrate for SNAr even at elevated temperatures, making it a versatile intermediate for kilogram-scale synthesis.

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